Magnesium uranium(4+) hexaacetate
Description
Crystal Structure Determination of Magnesium Uranium(4+) Hexaacetate
Specific unit cell parameters and the space group for this compound have not been detailed in the provided search results. However, for a related compound, uranium(IV) acetate (B1210297), U(OCOCH₃)₄, the crystallographic data indicates a monoclinic system with the space group C2/c. iucr.org The unit cell parameters for uranium(IV) acetate are reported as a = 17.80 Å, b = 8.35 Å, and c = 8.33 Å, with a β angle of 106°50'. iucr.org It is plausible that the inclusion of magnesium cations in the lattice of this compound would lead to a different, likely more complex, crystal system and space group.
Detailed bond lengths and angles for the uranium(IV) hexaacetate moiety in the magnesium salt are not available. However, analysis of similar structures provides expected ranges. In uranium(IV) acetylacetonate (B107027) complexes, the average U-O bond distances are typically around 2.32-2.34 Å. acs.org For uranium(IV) acetate, the accuracy of the determined interatomic distances around the uranium atom was limited to ± 0.05 Å due to experimental challenges. iucr.org The bond angles within the chelate rings formed by bidentate acetate ligands would be constrained by the geometry of the ligand itself.
The magnesium cations in the crystal lattice of this compound play a crucial role in charge balancing the [U(OAc)6]²⁻ anionic complex. ontosight.ai These cations would be situated in the interstitial spaces of the crystal lattice, coordinated to the oxygen atoms of the acetate ligands from neighboring hexaacetate anions. This interaction would link the anionic complexes, forming an extended three-dimensional network. The coordination number and geometry of the magnesium ion would depend on the packing arrangement and the number of available oxygen donor atoms.
The crystal packing of this compound would be governed by a combination of ionic interactions between the magnesium cations and the uranium hexaacetate anions, as well as weaker van der Waals forces. The arrangement of the bulky [U(OAc)6]²⁻ anions and the smaller Mg²⁺ cations would aim to achieve the most efficient packing in the solid state, maximizing the electrostatic attractions and minimizing steric repulsion.
Data Tables
Table 1: Crystallographic Data for a Related Uranium(IV) Compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Uranium(IV) acetate iucr.org | U(OCOCH₃)₄ | Monoclinic | C2/c | 17.80 | 8.35 | 8.33 | 106.83 | 4 |
Properties
CAS No. |
20596-93-4 |
|---|---|
Molecular Formula |
C2H3MgO2U+5 |
Molecular Weight |
321.38 g/mol |
IUPAC Name |
magnesium;uranium(4+);acetate |
InChI |
InChI=1S/C2H4O2.Mg.U/c1-2(3)4;;/h1H3,(H,3,4);;/q;+2;+4/p-1 |
InChI Key |
YWWHKQRRQGNLQI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[Mg+2].[U+4] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Eight-Coordinate Square Antiprismatic
The square antiprismatic geometry is a common coordination environment for eight-coordinate uranium(IV) complexes. wikipedia.org In this arrangement, the eight donor atoms from the ligands define the vertices of a square antiprism around the central uranium ion. This geometry is often found in complexes with relatively small, monodentate ligands.
Table 1: Examples of Eight-Coordinate Square Antiprismatic Uranium(IV) Complexes
| Compound | Ligands | Key Structural Features | Reference |
| U(dmso)₈₄ | 8 DMSO | Distorted square antiprismatic geometry. | researchgate.net |
| U(tmso)₈₄ | 8 TMSO | Square antiprismatic geometry. | researchgate.net |
| ThF₄ | 8 F⁻ | Distorted square antiprisms. | wikipedia.org |
DMSO: Dimethyl sulfoxide, TMSO: Tetramethylene sulfoxide
Seven-Coordinate Pentagonal Bipyramidal
Seven-coordination is also observed for uranium(IV), with the pentagonal bipyramidal geometry being one of the most common arrangements. libretexts.orgwikipedia.org In this structure, five ligands lie in a pentagonal plane around the uranium ion, with two additional ligands in axial positions, perpendicular to the plane.
Table 2: Example of a Seven-Coordinate Pentagonal Bipyramidal Uranium(IV) Complex
| Compound | Ligands | Key Structural Features | Reference |
| [UL₄Cl₂(thf)] | Schiff base, Cl⁻, THF | The uranium atom is in a nearly perfect pentagonal bipyramidal configuration with the two chloride atoms in apical positions. | nih.gov |
THF: Tetrahydrofuran
Six-Coordinate Octahedral
While less common for the large U(IV) ion which tends to accommodate more ligands, six-coordinate octahedral geometry does exist. rsc.org This geometry is typically enforced by the use of bulky ligands that sterically hinder the approach of additional ligands, or by specific crystal packing effects. In an octahedral arrangement, the six donor atoms are positioned at the vertices of an octahedron around the central uranium ion.
Table 3: Examples of Six-Coordinate Octahedral Uranium(IV) Complexes
| Compound | Ligands | Key Structural Features | Reference |
| [UCl₆]²⁻ | 6 Cl⁻ | Octahedral geometry. | rsc.org |
| [UBr₆]²⁻ | 6 Br⁻ | Octahedral geometry. | rsc.org |
| [UCl₄(Ph₃PO)₂] | 4 Cl⁻, 2 Ph₃PO | Octahedral geometry. | rsc.org |
Ph₃PO: Triphenylphosphine oxide
Influence of Ancillary Ligands on Uranium(IV) Coordination Geometry
Investigation of Layered Uranium Oxide Hydrate (B1144303) Structures with Magnesium
Recent research has shed light on the significant role of magnesium in the formation of layered uranium oxide hydrate (UOH) structures. These studies are crucial for understanding the behavior of uranium in geological environments and for the development of nuclear waste management strategies. rsc.orgrsc.org
In a 2023 study published in Dalton Transactions, researchers synthesized and characterized three new UOH compounds containing magnesium ions, revealing unique layered structures. rsc.org The synthesis was conducted hydrothermally at 200°C using uranyl nitrate (B79036) hexahydrate and magnesium nitrate hexahydrate, with the pH adjusted using a NaOH solution. rsc.org The resulting compounds demonstrated the structural diversity achievable in the UOH-Mg system. rsc.org
Key Findings:
Influence of pH: The formation of different UOH-Mg phases was highly dependent on the pH of the solution. At a final pH of 6.52, a compound designated as U-Mg1 was formed. When the final pH was raised to 8.06, two other compounds, U-Mg2p and U-Mg2n , were formed in the same batch. rsc.org
Structural Composition of U-Mg1: The chemical formula for U-Mg1 is Mg₂(H₃O)₂(H₂O)₆[(UO₂)₃O₄(OH)]₂. rsc.orgresearchgate.net Its structure consists of β-U₃O₈ type uranyl oxide hydroxide (B78521) layers with 6-fold coordinated Mg²⁺ ions acting as interlayer cations. researchgate.net The magnesium centers are in an octahedral geometry with Mg-O bond distances ranging from 2.00(2) to 2.09(2) Å. rsc.org
Structural Composition of U-Mg2p and U-Mg2n: These compounds incorporated sodium ions from the NaOH solution used for pH adjustment. Their formulas are Na₂Mg(H₂O)₄[(UO₂)₃O₃(OH)₂]₂ (U-Mg2p ) and Na₂Mg(H₂O)₄[(UO₂)₄O₃(OH)₄]₂ (U-Mg2n ). rsc.orgresearchgate.net
U-Mg2p features a layered structure with alternating layers of 6-fold coordinated Mg²⁺ and mixed 6- and 8-fold coordinated Na⁺ interlayer cations. researchgate.net
U-Mg2n has a corrugated layer structure with mixed 6-fold coordinated Mg²⁺ and 7-fold coordinated Na⁺ interlayer cations. rsc.orgresearchgate.net
Role of Magnesium and Sodium: The study highlighted that the relatively small ionic radius of Mg²⁺ leads it to adopt a 6-fold coordination, similar to bivalent transition metal ions, which influences the resulting UOH structure. rsc.org The presence of additional Na⁺ ions was found to offer extra structural flexibility, enabling the formation of more diverse and complex layered architectures. rsc.org
The crystallographic data for these synthesized magnesium-containing uranium oxide hydrates are summarized in the table below.
| Compound Name | Chemical Formula | Crystal System | Space Group |
| U-Mg1 | Mg₂(H₃O)₂(H₂O)₆[(UO₂)₃O₄(OH)]₂ | Monoclinic | P2₁/c |
| U-Mg2p | Na₂Mg(H₂O)₄[(UO₂)₃O₃(OH)₂]₂ | Triclinic | P-1 |
| U-Mg2n | Na₂Mg(H₂O)₄[(UO₂)₄O₃(OH)₄]₂ | Monoclinic | C2/m |
| Table generated from data in Zhang et al., 2023. rsc.orgresearchgate.net |
These findings demonstrate that magnesium plays a crucial role in the structural diversity of uranium oxide hydrates, leading to the formation of unique layered compounds. The interplay of factors like pH and the presence of other cations such as sodium can further diversify these structures. rsc.org
Structural Diversity in Uranium Iv Halide Acetate Adducts
Comparative Structural Chemistry of Uranium(IV) Acetate (B1210297) Complexes
The structural arrangements of uranium acetate complexes can range from simple mononuclear units to complex polymeric networks. The connectivity and nuclearity of these complexes are dictated by the coordination mode of the acetate ligands and the presence of other coordinating species.
Research on uranium(IV) acetate itself has revealed a complex polymeric structure. iucr.org In the solid state, the uranium(IV) ion is typically eight-coordinated, with acetate ligands bridging adjacent uranium centers to form an extended network. This polymeric nature is a common feature in the crystal structures of many simple metal carboxylates.
In contrast, the introduction of additional ligands or counter-ions can lead to the formation of discrete molecular units. For instance, in the realm of uranyl(VI) chemistry, which is more extensively studied, monomeric, dimeric, and even larger oligomeric structures are well-documented. Uranyl triacetate complexes, for example, often feature a mononuclear [UO₂(OAc)₃]⁻ anion with a hexagonal bipyramidal coordination around the uranium center. researchgate.net The study of uranyl acetate dihydrate has shown a polymeric structure where uranyl centers are bridged by acetate ligands. wikipedia.org
The potential for magnesium uranium(4+) hexaacetate to exist in different structural forms is significant. Hypothetically, it could crystallize as a salt containing discrete [U(OAc)₆]²⁻ anions and Mg²⁺ cations, leading to a monomeric uranium complex. Alternatively, the acetate and potentially magnesium ions could act as bridging ligands, resulting in dimeric or polymeric architectures. The directed nucleation of monomeric and dimeric uranyl(VI) complexes using functionalized ionic liquids demonstrates that the crystallization conditions can be finely tuned to favor specific nuclearities. nih.gov
Table 1: Structural Architectures of Selected Uranium Acetate and Related Complexes
| Compound/Complex Type | Architecture | Description |
| Uranium(IV) acetate | Polymeric | Uranium centers are bridged by acetate ligands in an extended network. iucr.org |
| Uranyl acetate dihydrate | Polymeric | Heptacoordinate uranyl centers are bridged by acetate ligands, with additional coordination by water. wikipedia.org |
| [UO₂(OAc)₃]⁻ | Monomeric | A common mononuclear complex anion with a hexagonal-bipyramidal coordination environment around uranium. researchgate.net |
| Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂ | Hexanuclear Cluster | A complex hexanuclear cluster observed in the solid state for the related metal Zr(IV). acs.org |
The coordination geometry around the uranium(IV) ion is highly adaptable and can be significantly influenced by the presence of ancillary ligands, which are ligands other than the primary acetate groups. These ancillary ligands can be neutral molecules like water or organic solvents, or other anions that might be present in the coordination sphere.
While specific studies on the effect of ancillary ligands on this compound are absent from the reviewed literature, general principles from uranium coordination chemistry can be applied. The introduction of ancillary ligands can alter the coordination number and geometry of the uranium center. For instance, in various uranium(IV) and uranium(III) metallocene complexes, the coordination environment is heavily influenced by the nature of halide and other ancillary ligands, affecting bond angles and lengths. berkeley.edu
In the broader context of uranium chemistry, particularly with the uranyl(VI) ion, the effect of ancillary ligands is well-documented. Studies have shown that ancillary ligands can dictate the nuclearity of the resulting complexes. For example, the presence of chelating nitrate (B79036) ligands can prevent the formation of higher nuclearity complexes, whereas their replacement can lead to dinuclear or trinuclear structures. nih.gov The coordination of different ancillary ligands can also impact the electronic and photophysical properties of the uranium center. rsc.orgrsc.org
For a hypothetical this compound complex, the coordination of ancillary ligands could occur at the uranium center, displacing or adding to the acetate ligands, or at the magnesium counter-ion. If water or other solvent molecules were to coordinate to the uranium ion, it would likely increase its coordination number beyond the six provided by the hexaacetate arrangement. The nature of these ancillary ligands would play a crucial role in the final solid-state structure, potentially leading to anything from simple solvated salts to complex, bridged, mixed-metal frameworks. The coordination environment of plutonium(IV), which shares some chemical similarities with uranium(IV), has been shown to be highly sensitive to the presence of different ligands and the acidity of the solution. nih.gov
Spectroscopic Characterization and Electronic Structure Investigations
Vibrational Spectroscopy of Magnesium Uranium(4+) Hexaacetate
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the bonding and structure of the hexaacetate complex. By analyzing the vibrational modes of the acetate (B1210297) ligands and the uranium-oxygen bonds, a detailed picture of the molecular framework can be constructed.
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are indicative of the coordinated acetate groups and the uranium-oxygen framework. The acetate ion (CH₃COO⁻) has distinctive symmetric and asymmetric stretching vibrations of its carboxylate group. When acetate acts as a ligand, the frequencies of these vibrations are sensitive to its coordination mode (monodentate, bidentate, bridging).
In the context of a hexaacetate complex, the IR spectrum is expected to show strong absorption bands corresponding to the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching vibrations of the carboxylate group. For uranyl acetate, peaks observed around 1713 cm⁻¹ and 1230 cm⁻¹ have been attributed to the C=O and C-O stretching vibrations of the acetate group, respectively cdnsciencepub.com. The separation between these two frequencies (Δν = ν_as - ν_s) is a diagnostic indicator of the coordination mode.
Furthermore, the IR spectrum provides evidence for the uranium-oxygen bonds. Vibrations associated with the U-O linkage typically occur in the lower frequency region of the spectrum. While specific assignments for this compound are not detailed in the provided results, studies on other uranium(IV) compounds can provide analogous data osti.govosti.gov. These U-O stretching modes are crucial for confirming the coordination of the acetate ligands to the central uranium(IV) ion.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν_as(COO) | ~1550 - 1650 | Asymmetric C-O stretch of acetate |
| ν_s(COO) | ~1400 - 1450 | Symmetric C-O stretch of acetate |
| ν(U-O) | ~400 - 600 | Uranium-Oxygen stretching vibration |
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes that involve a change in polarizability. This technique is particularly useful for studying the symmetries of molecules researchgate.net. For a high-symmetry complex like a potential hexaacetate, certain vibrational modes may be Raman-active while being IR-inactive, and vice-versa, according to the principles of group theory.
The Raman spectrum of this compound would be expected to show distinct bands corresponding to the internal modes of the acetate ligands as well as the skeletal modes of the [U(CH₃COO)₆]²⁻ core. The analysis of the number and polarization of the Raman bands can help in determining the point group symmetry of the complex in both solid and solution phases tennessee.eduiaea.org. For instance, the totally symmetric U-O stretching mode would be expected to give a strong, polarized band in the Raman spectrum, providing direct evidence of the coordination environment. While challenges such as sample opacity and laser-induced heating can occur with uranium compounds, these can be mitigated with appropriate experimental setups osti.gov. The use of multivariate analysis on Raman data has also proven effective in classifying different uranium compounds nih.gov.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |
|---|---|---|
| Symmetric ν(U-O) | ~400 - 500 | Confirms U-O coordination, sensitive to symmetry |
| Acetate deformation modes | Variable | Provides fingerprint of ligand conformation |
Electronic Spectroscopy and Oxidation State Analysis
Electronic spectroscopy techniques are indispensable for directly probing the electronic structure of the uranium center, confirming its +4 oxidation state, and understanding the nature of its frontier orbitals.
The UV-Vis-NIR absorption spectrum of a uranium(IV) compound is characterized by a series of relatively weak and sharp absorption bands in the visible and near-infrared regions. These bands arise from Laporte-forbidden f-f electronic transitions within the 5f² electronic configuration of the U⁴⁺ ion nih.govrsc.org. The number, position, and intensity of these bands are sensitive to the coordination environment and symmetry of the complex rsc.org.
The ground state of the U(IV) ion is ³H₄. The absorption bands correspond to transitions from this ground state to various excited states such as ³P₀, ¹D₂, ¹G₄, ³P₁, ¹I₆, and ³P₂ nih.gov. These transitions typically have low molar extinction coefficients (ε ≈ 10–70 M⁻¹cm⁻¹) rsc.org. In contrast, the ultraviolet region of the spectrum is often dominated by intense, broad bands resulting from charge-transfer transitions, either from the ligand to the metal (LMCT) or from the 5f to the 6d orbitals (f-d transitions) rsc.org. The presence of the characteristic pattern of f-f transition bands serves as a definitive fingerprint for the U(IV) oxidation state nih.gov.
| Wavelength Range (nm) | Transition Type | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Significance |
|---|---|---|---|
| 400 - 2100 | f-f transitions (e.g., ³H₄ → ¹G₄, ³P₁) | Low (~10 - 77) rsc.org | Characteristic fingerprint of U(IV) oxidation state |
| < 400 | Charge Transfer (LMCT) / f-d transitions | High | Indicates electronic interactions between U(IV) and ligands |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local coordination environment of the uranium atom.
Uranium L₃-edge: The position of the uranium L₃-edge in an X-ray Absorption Near-Edge Structure (XANES) spectrum is sensitive to the oxidation state of the uranium atom. The absorption edge for U(IV) is found at a lower energy compared to U(V) and U(VI) ias.ac.iniaea.org. A shift of several electron volts (eV) to higher energy is observed as the oxidation state increases ias.ac.inresearchgate.net. For instance, the L₃-edge for U(IV) compounds is typically observed around 17174 eV, while for U(VI) it is around 17176 eV or higher researchgate.net. This chemical shift provides a direct method for oxidation state determination ias.ac.in. Additionally, the extended X-ray absorption fine structure (EXAFS) region of the spectrum can be analyzed to obtain information about the distances and coordination numbers of the atoms surrounding the uranium center, such as the U-O bond lengths aps.orgminsocam.org.
Uranium M₄,₅-edge: High-energy-resolution fluorescence detection (HERFD) XANES at the uranium M₄ and M₅ edges offers even greater sensitivity to the 5f electronic structure and oxidation state diva-portal.orgnih.gov. These edges correspond to electronic transitions from the 3d core levels to the unoccupied 5f orbitals (3d → 5f) nih.govacs.org. The shape and energy position of the M₄-edge spectrum, in particular, serve as a distinct fingerprint for the uranium oxidation state diva-portal.orgnih.gov. The M₄-edge HERFD-XANES is considered a highly reliable method to assess the uranium valence state, especially in complex materials, as it is less ambiguous than the L₃-edge researchgate.netacs.org. The detailed spectral features can also provide insights into the degree of 5f orbital involvement in chemical bonding hzdr.de.
| Spectroscopic Feature | Characteristic Energy / Observation | Information Obtained |
|---|---|---|
| U L₃-edge position | ~17174 eV for U(IV) researchgate.net | Direct determination of uranium oxidation state |
| U M₄-edge HERFD-XANES | Distinct spectral shape for U(IV) diva-portal.orgnih.gov | Unambiguous confirmation of U(IV); probe of 5f electronic structure |
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLIFS) is an exceptionally sensitive technique for the speciation of fluorescent ions acs.orgkns.orgresearchgate.net. While TRLIFS is most commonly applied to the highly luminescent uranyl(VI) ion, its application to U(IV) is also possible, though more challenging. Uranium(IV) is known to have a very short fluorescence lifetime, typically in the range of a few nanoseconds rsc.orgnih.gov.
The development of advanced TRLIFS systems allows for the investigation of metal ions with such short-lived fluorescence nih.gov. By exciting the sample with a laser pulse and measuring the decay of the emitted fluorescence over time, the characteristic lifetime of the U(IV) species can be determined. This temporal information, combined with the emission spectrum, can be used to identify and quantify U(IV) complexes in various media nih.govakjournals.com. Although the quantum yield is much lower than for U(VI), the unique, short lifetime serves as a key identifier for the tetravalent state, enabling its detection and speciation even at low concentrations nih.govhzdr.de.
| Parameter | Typical Value for U(IV) | Significance |
|---|---|---|
| Fluorescence Lifetime (τ) | Very short (e.g., 2.74 ± 0.36 ns in perchloric acid) nih.gov | Characteristic temporal signature for U(IV) identification |
| Emission Spectrum | Bands corresponding to transitions to the 5f² ground state manifold rsc.org | Provides spectral fingerprint of the U(IV) species |
Fluorescence and Phosphorescence Characteristics of Uranium(IV) Complexes
The luminescence properties of Uranium(IV) complexes are a subject of detailed study, revealing a strong dependence on the ligand environment and coordination geometry. Unlike the well-known green luminescence of the uranyl (U(VI)) ion, U(IV) complexes exhibit more varied and often less intense emission profiles.
Research has shown that some U(IV) complexes can display a white fluorescence when excited by UV radiation. researchgate.net However, the de-excitation pathways for the 5f² electronic configuration of U(IV) are often dominated by non-radiative processes, leading to very short fluorescence lifetimes, typically in the nanosecond range. rsc.org For instance, a study of aqueous U(IV) in perchloric acid determined a fluorescence decay time of just 2.74 ± 0.36 nanoseconds. nih.gov Similarly, various uranium(IV) halide complexes in non-aqueous media exhibit multiexponential decay lifetimes in the 2–10 nanosecond range, suggesting complex deactivation mechanisms. rsc.org
Conversely, groundbreaking research on a homoleptic uranium(IV) alkoxide complex, [Li(THF)]₂[U(OtBu)₆], has documented the first instance of photoluminescence from a well-defined actinide complex originating from an f–f electronic transition. acs.orgnih.gov This complex exhibits an exceptionally long-lived excited state with a lifetime of 0.85 seconds at low temperatures, a stark contrast to the typically short lifetimes observed. acs.orgnih.gov This discovery highlights that the ligand field can be engineered to favor radiative decay by minimizing quenching pathways and shifting competing ligand-to-metal charge transfer (LMCT) bands to higher energies. acs.org
| Uranium(IV) Species | Conditions | Fluorescence Lifetime (τ) | Transition Type |
|---|---|---|---|
| U(IV) in perchloric acid | Aqueous | 2.74 ± 0.36 ns | f-f |
| [UCl₅(THF)]¹⁻ | THF, 298 K | ~4 ns | f-f |
| [Li(THF)]₂[U(OtBu)₆] | 2-MeTHF, 77 K | 0.85 s | f-f |
Magnetic Susceptibility Measurements of Uranium(IV) Complexes
Magnetic susceptibility measurements are a fundamental tool for characterizing uranium(IV) compounds, owing to the paramagnetic nature of the U⁴⁺ ion, which has a 5f² electron configuration. The theoretical magnetic moment for a free U(IV) ion, based on its ³H₄ ground state, is 3.58 µB. nih.gov
In practice, the experimentally determined effective magnetic moments (µ_eff) for U(IV) complexes at room temperature (approximately 300 K) are often slightly lower than the theoretical value but typically fall within a well-documented range. nih.gov These deviations arise from the influence of the crystal field environment imposed by the coordinating ligands, which splits the energy levels of the 5f orbitals. For many U(IV) complexes, the magnetic moment decreases significantly as the temperature is lowered, which is characteristic of a system with a non-degenerate (singlet) ground state at low temperatures. nih.gov
However, the magnetic behavior is not always straightforward. Some U(IV) complexes, particularly those with strong axial donor ligands, exhibit unusually high magnetic moments at low temperatures (≥1 µB), suggesting the presence of a degenerate or pseudo-degenerate electronic ground state. manchester.ac.uk It is also important to note that the magnetic moment ranges for U(III), U(IV), and U(V) can overlap, making it challenging to definitively assign an oxidation state based solely on room-temperature magnetic moment data. bohrium.com
| Complex Type/Formula | µ_eff at 300 K (µB) | µ_eff at 2 K (µB) |
|---|---|---|
| U(IV)-imido complexes | 2.75 - 3.12 | 0.86 - 1.68 |
| U(IV)-oxo complex | 2.88 | 1.54 |
| [UCl₆]²⁻ | 2.2 | N/A |
| Uranium(IV) terminal imido complex | 3.86 | N/A |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Coordination Mechanism Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the oxidation state of uranium and to probe the coordination environment of the metal center. The analysis focuses on the binding energies of core-level electrons, particularly the U 4f electrons.
The U 4f spectrum exhibits a characteristic doublet (U 4f₇/₂ and U 4f₅/₂) due to spin-orbit coupling. The binding energy of the more intense U 4f₇/₂ peak is highly sensitive to the uranium oxidation state. For U(IV) compounds, the U 4f₇/₂ binding energy is consistently lower than that for U(V) or U(VI) species. This shift is due to the greater electron density in the valence shell of U(IV), which provides more effective screening of the core electrons from the nuclear charge.
Studies of uranium oxides and minerals have established benchmark binding energies. For example, in uraninite (B1619181), which contains both U(IV) and U(VI), the U 4f₇/₂ peak can be resolved into components with the U(IV) band appearing around 380.6 eV and the U(VI) band at a higher binding energy of 381.4 eV. researchgate.net In contrast, pure U(VI) compounds, such as many uranyl minerals, show U 4f₇/₂ binding energies around 382.2 eV. researchgate.net
In addition to the primary peaks, the U 4f spectrum of U(IV) compounds often displays prominent "shake-up" satellite features at higher binding energies (typically 6-8 eV) from the main peaks. Theoretical models confirm that these satellites arise from shake processes, where the photoemission of a core electron is accompanied by the simultaneous excitation of a valence electron from a bonding orbital (with significant O 2p character) to an empty or partially filled anti-bonding orbital (of U 5f or 6d character). pnnl.govnih.gov The intensity and position of these satellites provide a fingerprint for the electronic structure and covalent interactions within the complex. nih.gov
| Oxidation State | Compound Type | U 4f₇/₂ Binding Energy (eV) | Satellite Separation (eV) |
|---|---|---|---|
| U(IV) | Uraninite (UO₂) | ~380.6 | ~6-8 |
| U(V) | Uranyl Minerals | ~381.4 | Variable |
| U(VI) | Uranyl Minerals | ~382.2 | Variable |
Reactivity, Solution Chemistry, and Mechanistic Studies
Aqueous Solution Chemistry and Speciation of Uranium(IV) Acetate (B1210297) Systems
The chemistry of uranium(IV) in aqueous media is characterized by its strong tendency to hydrolyze and form complexes with available ligands, such as acetate.
In aqueous solutions, the uranium(IV) cation, U⁴⁺, is highly prone to hydrolysis, a process that commences even in acidic conditions (pH ≤ 2). acs.org The hydrolysis of U(IV) proceeds through the formation of a series of mononuclear hydroxide (B78521) complexes. The primary hydrolysis reaction involves the formation of the UOH³⁺ species. acs.orgpnnl.gov
Ab initio molecular dynamics simulations indicate that the U⁴⁺ ion is coordinated by 8 to 9 water molecules in its first hydration shell, with an average U-O distance of 2.42 Å. pnnl.gov This is in good agreement with experimental estimates of 8-11 water molecules at a distance of 2.40-2.44 Å. pnnl.gov The strong positive charge of the U⁴⁺ ion polarizes these coordinated water molecules, leading to the release of protons and the formation of hydroxo complexes. pnnl.gov
The hydrolysis behavior can be described by the following equilibrium reactions and their corresponding constants:
| Reaction | log K (I=0, 298 K) | Reference |
| U⁴⁺ + H₂O ⇌ UOH³⁺ + H⁺ | -0.54 ± 0.06 | cost-nectar.eu |
| U⁴⁺ + 2H₂O ⇌ U(OH)₂²⁺ + 2H⁺ | - | |
| U⁴⁺ + 3H₂O ⇌ U(OH)₃⁺ + 3H⁺ | - | |
| U⁴⁺ + 4H₂O ⇌ U(OH)₄(aq) + 4H⁺ | - | |
| Table 1: Hydrolysis constants for mononuclear uranium(IV) species. Note: Reliable experimental data for higher hydrolysis constants are scarce and show considerable variation. |
In the presence of acetate, the hydrolysis of U(IV) is in competition with the formation of uranium(IV)-acetate complexes. The extent of hydrolysis is therefore dependent on both the pH and the concentration of acetate ions in the solution.
The speciation of uranium(IV) in acetate media is a function of pH and the acetate-to-uranium concentration ratio. At low pH, the free U⁴⁺ ion and its initial hydrolysis products, such as UOH³⁺, will be present. cdnsciencepub.com As the pH increases and the concentration of acetate ions becomes significant, the formation of uranium(IV)-acetate complexes will occur.
While specific stability constants for U(IV)-acetate complexes are not widely available, data for the analogous Th(IV)-acetate system can provide some insight. For Th(IV), up to five successive acetate complexes have been identified, indicating strong complexation. acs.org Given the similarities between Th(IV) and U(IV) in terms of charge and ionic radius, it is expected that U(IV) also forms a series of stable acetate complexes, such as [U(CH₃COO)]³⁺, [U(CH₃COO)₂]²⁺, [U(CH₃COO)₃]⁺, and neutral or anionic species at higher acetate concentrations, including the [U(CH₃COO)₆]²⁻ anion found in the title compound.
The general trend is that with increasing pH and acetate concentration, the degree of complexation increases, leading to the formation of higher-order acetate complexes.
In a solution containing magnesium uranium(4+) hexaacetate, both U⁴⁺ and Mg²⁺ ions are present and can compete for coordination with the acetate ligands. However, the high positive charge and smaller ionic radius of U⁴⁺ lead to a significantly stronger interaction with the negatively charged carboxylate group of the acetate ligand compared to Mg²⁺.
The stability of metal-carboxylate complexes generally follows the order of the charge-to-radius ratio of the metal ion. The stability constants for 1:1 complexes between various divalent metal ions and acetate follow the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ~ Co²⁺ > Ca²⁺ ~ Mg²⁺. researchgate.net This indicates that magnesium forms relatively weak complexes with acetate compared to many other divalent cations. researchgate.net
Given that U⁴⁺ has a much higher charge and a comparable ionic radius to many of these divalent cations, its complexes with acetate are expected to be orders of magnitude more stable than those of Mg²⁺. Therefore, in an aqueous solution of this compound, the uranium(IV) ion will be preferentially complexed by the acetate ligands. The magnesium ion will exist primarily as a hydrated cation, [Mg(H₂O)₆]²⁺, and will have a minimal role in the direct inner-sphere coordination with acetate, especially in the presence of the strongly complexing U⁴⁺ ion.
Redox Chemistry of Uranium(IV) in Acetate Environments
The redox chemistry of uranium is a critical aspect of its environmental and industrial behavior, with the U(IV)/U(VI) couple being the most important. Acetate can play a significant role in influencing the redox stability and transformation pathways of uranium.
Uranium(IV) can be oxidized to the more soluble and mobile uranium(VI) state through various pathways. In acetate-amended environments, both biotic and abiotic processes can contribute to this oxidation. nih.govresearchgate.net
In the absence of strong oxidants, the oxidation of U(IV) can be slow. However, the presence of oxidizing agents such as dissolved oxygen or nitrate (B79036) can facilitate the transformation to U(VI). The oxidation of U(IV) acetate by silver acetate in liquid ammonia (B1221849) has also been reported. acs.org
In many environmental and biological systems, the reduction of U(VI) to U(IV) is a key process for uranium immobilization. nih.govresearchgate.net Conversely, the re-oxidation of this U(IV) is a critical factor in its potential remobilization. The presence of acetate can influence these redox transformations by affecting the speciation and bioavailability of the uranium.
Several factors influence the redox stability of uranium(IV) in acetate environments:
Presence of Oxidants: The most significant factor is the presence of oxidizing agents. Dissolved oxygen is a primary oxidant, and its availability will largely control the rate of U(IV) oxidation. Other oxidants, such as nitrate or certain metal ions in higher oxidation states, can also drive the oxidation process.
pH: The pH of the solution affects both the hydrolysis and complexation of U(IV) and U(VI), which in turn influences the redox potential of the U(IV)/U(VI) couple. The stability of different uranium species at various pH values can shift the equilibrium of the redox reaction.
Complexation: The formation of stable U(IV)-acetate complexes can influence the redox potential. By binding strongly to U(IV), acetate can potentially stabilize this oxidation state against oxidation, although the effect is complex and depends on the relative stabilities of the U(IV) and U(VI) complexes with acetate.
Microbial Activity: In certain environments, microorganisms can play a crucial role in mediating uranium redox transformations. Acetate can serve as an electron donor for microbial processes that can either directly or indirectly influence the oxidation state of uranium. nih.gov
Ligand Exchange Reactions and Complexation Dynamics
The coordination sphere of the uranium(IV) ion is highly dynamic, and the acetate ligands can be partially or fully replaced by other organic ligands. This reactivity is central to the synthesis of new uranium(IV) compounds and understanding its behavior in solution.
Uranium(IV) acetate, or its precursors like uranium tetrachloride, readily reacts with a variety of organic ligands, leading to the formation of new complexes with diverse coordination environments. The nature of the resulting complex is highly dependent on the stoichiometry of the reactants, the solvent system, and the steric and electronic properties of the incoming ligand.
For instance, the reaction of uranium(IV) precursors with bidentate ligands, which can chelate to the metal center, is a common route to stable complexes. Studies on the complexation of the uranyl(VI) ion (UO₂²⁺), a common and stable form of uranium, with bidentate sulfonamide ligands in the presence of acetate have shown that the acetate groups can remain coordinated in a monodentate fashion while the new ligand binds to the uranium center. nih.gov It is plausible that uranium(IV) acetate would exhibit similar reactivity, with incoming ligands displacing coordinated solvent molecules or weakly bound acetate ions.
The reaction of UCl₄ with pyridine-bridged bispyrazole ligands results in the formation of mononuclear uranium(IV) complexes where the organic ligand and four chloride ions are coordinated to the U(IV) center, which adopts a distorted pentagonal-bipyramidal geometry. nih.gov This demonstrates the propensity of U(IV) to accommodate various ligands to achieve high coordination numbers.
The reactivity of lower-valent uranium, such as U(III), can also lead to the formation of stable U(IV) complexes. For example, the reaction of a U(III) starting material with hydrochalcogenido groups (H₂E, where E = S, Se, Te) results in the formation of mononuclear and dinuclear uranium(IV) hydrochalcogenido complexes. rsc.org This highlights the redox activity that can accompany ligand exchange processes in uranium chemistry.
| Uranium(IV) Precursor | Reacting Ligand | Resulting Complex Type | Coordination Geometry of U(IV) | Reference |
|---|---|---|---|---|
| UCl₄ | Pyridine-bridged bispyrazole ligands | Mononuclear [U(ligand)Cl₄] | Distorted pentagonal-bipyramidal | nih.gov |
| [((AdArO)₃N)UIII(DME)] | H₂E (E = S, Se, Te) | Mononuclear [((AdArO)₃N)U(DME)(EH)] and Dinuclear [{((AdArO)₃N)U}₂(μ-EH)₂] | Not specified | rsc.org |
| Uranyl(VI) acetate | Bidentate sulfonamide ligands (e.g., SCZ, CMZ) | Mononuclear [(UO₂)(OAc)₂(ligand)] | Not specified for U(IV) analogue | nih.gov |
The kinetics of ligand exchange reactions provide crucial insights into the reaction mechanisms. For uranium(IV) complexes, these studies are challenging due to the paramagnetic nature of the U(IV) ion and the often-rapid reaction rates. However, studies on analogous systems offer a window into the likely kinetic behavior of uranium(IV) acetate.
A detailed kinetic study of ligand exchange in tetrakis(acetylacetonato)uranium(IV) ([U(acac)₄]) using ¹H NMR line-broadening techniques has shed light on the mechanistic pathways. rsc.org The exchange rate was found to be dependent on the concentration of the free ligand (acetylacetone) in its enol form. The proposed mechanism involves the pre-equilibrium formation of a nine-coordinate adduct, [U(acac)₄(Hacac)], followed by two competing rate-determining steps: proton transfer from the coordinated Hacac to a leaving acac⁻ ligand and the ring-opening of an acetylacetonate (B107027) ligand in the adduct. rsc.org
The observed first-order rate constant, kobs, for this exchange in non-coordinating solvents like CDCl₃ and C₆D₆ is given by the expression: kobs = (k₂ + k₃,HA)K₁[Hacac]enol / (1 + K₁[Hacac]enol) where K₁ is the equilibrium constant for the adduct formation, and k₂ and k₃,HA are the rate constants for the two subsequent steps. rsc.org
The activation parameters for the ligand exchange in different solvents provide further mechanistic details. For the [Zr(acac)₄] system, which was studied in comparison to the U(IV) analogue, the activation enthalpy (ΔH‡) and entropy (ΔS‡) were determined, indicating a complex interplay of bond breaking and formation in the transition state. rsc.org
| Complex | Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |
|---|---|---|---|---|
| [Zr(acac)₄] | CDCl₃ | 33.7 ± 2.3 | -87.8 ± 8.1 | rsc.org |
| [Zr(acac)₄] | C₆D₆ | 38.1 ± 0.1 | -85.9 ± 0.4 | rsc.org |
Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) are also being developed to probe the kinetics of ligand exchange in solution, offering a powerful tool for studying complex systems. nih.govnih.gov
Photochemical Reactivity of Uranium(IV) Acetate Compounds
The photochemistry of uranium complexes is a rich field, with the majority of research focused on the uranyl(VI) ion. However, uranium(IV) complexes are also known to exhibit photochemical reactivity. Upon absorption of light, typically in the UV or visible region, the U(IV) complex can be promoted to an excited electronic state, from which it can undergo various chemical transformations.
For uranium(IV) acetate, potential photochemical reactions could involve ligand-to-metal charge transfer (LMCT), where an electron is transferred from an acetate ligand to the U(IV) center, leading to a transient U(III) species and an acetate radical. The subsequent fate of these reactive intermediates would determine the final products. Insights can be drawn from the photodecomposition of uranyl carboxylates, where chemically induced dynamic nuclear polarization (CIDNP) studies have provided evidence for radical pathways. rsc.org The photolysis of uranyl acetate, for example, can lead to the formation of methyl radicals from the decarboxylation of the acetate ligand. rsc.org
Furthermore, studies on heterometallic uranium(IV) complexes have demonstrated that photolysis can drive bond activation. For example, photolysis of uranium-osmium polyhydride complexes leads to intramolecular C-H activation. rsc.org This suggests that the excited state of U(IV) is sufficiently reactive to break strong chemical bonds.
| Reaction Type | Description | Potential Products | Analogous System/Reference |
|---|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | Photoinduced electron transfer from acetate to U(IV). | U(III) species, acetate radical (CH₃COO•) | General principle for metal complexes |
| Ligand Fragmentation | Decarboxylation of the acetate radical. | Methyl radical (CH₃•), CO₂ | Photolysis of Uranyl Acetate rsc.org |
| Intramolecular Bond Activation | Reaction of the excited U(IV) center with a C-H bond of the ligand. | Cyclometalated products | Photolysis of U-Os polyhydrides rsc.org |
The quantum yield of these photochemical processes, which is a measure of the efficiency of the photoreaction, would depend on the wavelength of the excitation light and the specific reaction conditions. nih.gov
Solvent Effects on Coordination Modes and Reactivity
The solvent plays a critical role in the solution chemistry of uranium(IV) complexes, influencing not only the solubility but also the coordination environment and reactivity of the metal center. This is dramatically illustrated by the behavior of uranium(IV) halides in ethyl acetate.
A detailed study on the reaction of uranium tetrahalides (UCl₄, UBr₄, and UI₄) with ethyl acetate (EtOAc) revealed a phenomenon of solvent-induced self-ionization for the chloride and bromide analogues. researchgate.netacs.orgnih.gov In these cases, the neutral U(IV) precursor reacts with the coordinating solvent to form ionic complexes. For example, UCl₄ in ethyl acetate forms [UCl₃(EtOAc)₄]⁺[UCl₅(EtOAc)]⁻. researchgate.netacs.orgnih.gov In this process, the solvent, ethyl acetate, acts as a ligand, coordinating to the uranium center and facilitating the redistribution of halide ligands to form a cationic and an anionic complex.
The crystal structures of these products reveal high coordination numbers for the uranium(IV) ion, with the cation [UCl₃(EtOAc)₄]⁺ exhibiting a pentagonal bipyramidal geometry and the anion [UCl₅(EtOAc)]⁻ having a distorted octahedral geometry. acs.orgnih.gov Interestingly, the iodide analogue, UI₄, does not undergo self-ionization under similar conditions, instead forming the neutral molecular complex [UI₄(EtOAc)₃]. researchgate.netacs.orgnih.gov This highlights the subtle interplay between the halide and the solvent in determining the final structure.
These findings suggest that for a compound like this compound, the solvent could play a crucial role in its solution speciation. In a coordinating solvent, it is possible that the [U(acetate)₆]²⁻ anion could undergo ligand exchange with solvent molecules, or that the entire salt could dissociate into solvated ions. The nature of the solvent would dictate the extent of these processes. For instance, in a strongly coordinating solvent, one might expect the formation of solvent-adducts of the uranium complex.
| Starting Material | Solvent | Product | Coordination of U(IV) in Cation | Coordination of U(IV) in Anion | Reference |
|---|---|---|---|---|---|
| UCl₄ | Ethyl Acetate | [UCl₃(EtOAc)₄]⁺[UCl₅(EtOAc)]⁻ | Pentagonal bipyramidal | Distorted octahedral | researchgate.netacs.orgnih.gov |
| UBr₄ | Ethyl Acetate | [UBr₃(EtOAc)₄]⁺[UBr₅(EtOAc)]⁻ | Pentagonal bipyramidal | Distorted octahedral | researchgate.netacs.orgnih.gov |
| UI₄ | Ethyl Acetate | [UI₄(EtOAc)₃] (neutral) | Not applicable | Not applicable | researchgate.netacs.orgnih.gov |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational actinide chemistry, offering a balance between accuracy and computational cost for systems with heavy elements and complex electronic structures. researchgate.netresearchgate.net By applying DFT, researchers can model various fundamental properties of the [U(CH₃COO)₆]²⁻ anion, the core component of this compound.
A primary step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For the [U(CH₃COO)₆]²⁻ anion, DFT calculations would explore the potential energy surface to determine the most stable arrangement of the six acetate ligands around the central U(IV) ion. The uranium(IV) ion has a 5f² electronic configuration, which leads to a triplet ground state and a complex electronic spectrum. nih.govresearchgate.netnih.gov
Computational studies on related U(IV) complexes, such as those with halide and ethyl acetate ligands, show that U(IV) can adopt various coordination numbers and geometries, often in the form of distorted octahedral or pentagonal bipyramidal structures. researchgate.netacs.org For a hexa-coordinate complex like [U(CH₃COO)₆]²⁻, a distorted octahedral geometry is anticipated. The acetate ligands can coordinate in different modes, most commonly as bidentate chelating ligands, which would lead to a high coordination number for the uranium center. researchgate.netrsc.org
Relativistic effects, which are significant for heavy elements like uranium, are accounted for in these calculations through methods like the use of relativistic effective core potentials (RECPs) or scalar relativistic approaches like the Zero-Order Regular Approximation (ZORA). researchgate.netresearchgate.netcognizure.comacs.org The choice of the functional (e.g., hybrid functionals like B3LYP or PBE0) and basis sets is critical for obtaining accurate results that align with experimental data where available. researchgate.netresearchgate.netcognizure.comacs.orgacs.org
Table 1: Predicted Geometric Parameters for a DFT-Optimized [U(CH₃COO)₆]²⁻ Anion This table presents hypothetical yet representative data based on DFT studies of analogous U(IV)-carboxylate and actinide-acetate complexes.
| Parameter | Predicted Value | Description |
| U-O Bond Length | 2.30 - 2.45 Å | The distance between the central uranium(IV) ion and the coordinating oxygen atoms of the acetate ligands. This range is typical for U(IV)-oxygen bonds. nih.gov |
| O-U-O Bite Angle | 65° - 70° | The angle formed by the two coordinating oxygen atoms of a single bidentate acetate ligand with the uranium center. |
| C=O Bond Length | 1.25 - 1.28 Å | The bond length of the carbonyl group within the coordinated acetate ligand, often slightly elongated upon coordination. |
| C-O Bond Length | 1.28 - 1.31 Å | The bond length of the other C-O bond in the carboxylate group. |
| Coordination Geometry | Distorted Octahedral | The overall arrangement of the six acetate ligands around the uranium(IV) center. |
DFT calculations are instrumental in predicting and interpreting the spectroscopic properties of uranium complexes. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis), which arise from f-f electronic transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.net For U(IV) complexes, the NIR region of the spectrum is characterized by several sharp, low-intensity Laporte-forbidden f-f transitions, while the UV region is dominated by more intense charge-transfer bands. nih.gov
Vibrational spectroscopy (Infrared and Raman) is another area where DFT provides valuable predictions. By calculating the harmonic vibrational frequencies, specific spectral features can be assigned to the vibrational modes of the molecule. researchgate.netcognizure.com For the [U(CH₃COO)₆]²⁻ anion, key vibrational modes include the symmetric and asymmetric stretching of the carboxylate (COO⁻) groups of the acetate ligands, as well as the U-O stretching modes. chem-soc.sinih.gov The positions of the COO⁻ stretching bands are sensitive to the coordination mode of the acetate ligand (monodentate, bidentate, bridging). researchgate.net Computational studies on uranyl acetate and other metal acetate complexes show that the asymmetric and symmetric stretching frequencies of the carboxylate group typically appear in the ranges of 1500-1650 cm⁻¹ and 1300-1450 cm⁻¹, respectively. chem-soc.sinih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data. chem-soc.si
Table 2: Representative Predicted Vibrational Frequencies for Key Modes in [U(CH₃COO)₆]²⁻ This table presents hypothetical yet representative data based on DFT calculations on metal-acetate and U(IV) complexes. researchgate.netchem-soc.siosti.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| νₐₛ(COO⁻) | 1550 - 1620 | Asymmetric stretching of the carboxylate group of the acetate ligands. |
| νₛ(COO⁻) | 1400 - 1450 | Symmetric stretching of the carboxylate group of the acetate ligands. |
| ν(U-O) | 350 - 450 | Stretching vibrations of the bonds between the uranium(IV) ion and the oxygen atoms of the ligands. |
| δ(CH₃) | 1340 - 1380 | Bending (deformation) modes of the methyl groups on the acetate ligands. |
DFT calculations can effectively probe the different ways acetate ligands can bind to the U(IV) center and the energetic consequences of these coordination modes. Acetate can act as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through both oxygen atoms to the same metal center), or a bridging ligand (connecting two or more metal centers). researchgate.netrsc.org For a mononuclear complex like [U(CH₃COO)₆]²⁻, the competition is primarily between monodentate and bidentate chelation. DFT can be used to calculate the relative energies of these isomers to determine the most stable binding mode.
Furthermore, DFT is employed to calculate ligand binding energies, which provides a quantitative measure of the stability of the complex. This is often done by calculating the energy change for the reaction where a ligand is removed from the complex. These calculations can help explain the high stability of certain uranium-ligand complexes and are crucial for designing new ligands for uranium sequestration or separation. researchgate.netbham.ac.uknih.gov Studies on the binding of various ligands to uranyl (UO₂²⁺) and other metal ions show that factors like charge, chelation, and steric hindrance significantly influence binding affinity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations of Uranium(IV) Acetate Systems
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and ions. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of the system at the atomic level. This is particularly useful for understanding the behavior of complexes in solution. acs.orgaip.orgresearchgate.net
For this compound, MD simulations can model the interactions of the [U(CH₃COO)₆]²⁻ anion and the Mg²⁺ counter-ions within a solvent box, typically filled with water molecules. These simulations provide detailed information about the structure of the hydration shells around the ions. acs.orgacs.org Quantum Mechanical/Molecular Mechanics (QM/MM) methods, which treat the central complex with quantum mechanics and the surrounding solvent with classical mechanics, can offer a higher level of accuracy for the immediate environment of the uranium ion. nih.gov
Key insights from MD simulations would include:
Solvation Structure: Characterizing the number of water molecules in the first and second solvation shells of the complex and the Mg²⁺ ion.
Ion Pairing: Investigating the proximity and interaction dynamics between the anionic [U(CH₃COO)₆]²⁻ complex and the cationic Mg²⁺ counter-ions in solution.
Conformational Dynamics: Observing the flexibility of the acetate ligands and the fluctuations in the coordination geometry of the uranium complex over time.
A critical aspect of a coordination complex's stability and reactivity in solution is the rate at which its ligands exchange with solvent molecules or other competing ligands. MD simulations, often enhanced with techniques like umbrella sampling or metadynamics, can be used to calculate the potential of mean force (PMF) and determine the free energy barrier for ligand dissociation or exchange. aip.orgrsc.org
For the [U(CH₃COO)₆]²⁻ complex, these simulations could model the step-by-step mechanism of an acetate ligand detaching from the uranium center and being replaced by a water molecule. researchgate.netnih.gov The calculated free energy barrier for this process is a direct indicator of the kinetic lability of the complex. A high energy barrier would suggest that the complex is inert (slow ligand exchange), while a low barrier indicates it is labile (fast ligand exchange). rsc.orgrsc.org This information is vital for understanding how the complex might behave in different chemical environments.
Table 3: Hypothetical Free Energy Barriers for Acetate Ligand Exchange on a U(IV) Center from MD Simulations This table presents plausible data for an associative ligand exchange mechanism, based on simulations of related metal-ligand systems. rsc.orgnih.gov
| Process | Calculated Free Energy Barrier (ΔG‡) | Implication |
| Associative Exchange | 40 - 60 kJ/mol | Suggests a moderately rapid exchange of acetate ligands with solvent molecules, indicating the complex is somewhat labile in aqueous solution. |
| Dissociative Exchange | > 80 kJ/mol | A fully dissociative mechanism is likely to be energetically unfavorable compared to an associative or interchange pathway. |
Applications in Nuclear Science, Materials Chemistry, and Catalysis Research
Role in Nuclear Fuel Cycle Research and Radioactive Waste Management
The nuclear fuel cycle, which encompasses the entire process from uranium mining to the disposal of nuclear waste, presents numerous chemical challenges. diva-portal.org Uranium(IV) acetate (B1210297) complexes, including magnesium uranium(4+) hexaacetate, are relevant to several aspects of this cycle, particularly in understanding uranium's environmental fate and developing advanced strategies for waste management.
The long-term safety of geological repositories for nuclear waste hinges on predicting the behavior of radionuclides like uranium over geological timescales. A critical factor in this prediction is the speciation of uranium—its chemical form, oxidation state, and complexation—which dictates its solubility and mobility in groundwater. stanford.edu While uranium is relatively immobile under reducing conditions as U(IV), its speciation can be complex. nih.gov
Studies on acetate-amended sediments have shown that the introduction of organic ligands like acetate can influence uranium's redox transition pathways. In such environments, U(VI) can be reduced to monomeric U(IV) species, which may be associated with biomass, rather than forming crystalline uraninite (B1619181) (UO₂). nih.govresearchgate.net Research conducted at the Rifle, CO, Integrated Field Research Challenge (IFRC) site, for instance, revealed that in acetate-stimulated bioremediation, the reduced uranium did not predominantly form uraninite but rather complex structures involving phosphorus. stanford.edu Understanding the formation and stability of such U(IV)-acetate and other organic complexes is crucial for accurately modeling the potential for uranium migration from a repository. The presence of various ions in groundwater, including magnesium, can further influence these equilibria.
The table below summarizes key factors influencing uranium speciation in geological environments.
| Factor | Influence on Uranium Speciation |
| Redox Potential (Eh) | Determines the oxidation state; reducing conditions favor the less mobile U(IV), while oxidizing conditions favor the more mobile U(VI). nih.gov |
| pH | Affects the hydrolysis of uranium and the protonation state of ligands, influencing complex formation. |
| Ligand Availability (e.g., Acetate, Carbonate, Phosphate) | Forms soluble or insoluble complexes with uranium, impacting its mobility. Acetate can form complexes with U(VI), and its role in U(IV) speciation is an area of active research. nih.gov |
| Microbial Activity | Can directly or indirectly mediate the reduction of U(VI) to U(IV), often influenced by the presence of organic electron donors like acetate. nih.gov |
| Temperature | Affects reaction kinetics and the stability of different uranium species and complexes. nih.gov |
The Plutonium Uranium Redox Extraction (PUREX) process is the standard method for reprocessing spent nuclear fuel, allowing for the recovery of uranium and plutonium. nih.gov However, the PUREX process has limitations, including the generation of significant volumes of secondary waste. Consequently, research into alternative and more efficient separation strategies for actinides is ongoing. nih.gov
The separation of trivalent actinides (like americium and curium) from lanthanides (fission products) is a significant challenge due to their similar ionic radii and chemical properties. unlv.edu Acetate buffer solutions have been utilized in studies exploring the separation of these elements. For instance, research has demonstrated the separation of americium from europium using specific extractants in an ammonium (B1175870) acetate/acetic acid buffered feed. elsevierpure.com This highlights the potential role of acetate complexation in developing selective separation processes.
Furthermore, the design of new ligands that can selectively bind to actinides is a key area of research for developing alternatives to the PUREX process. researchgate.net While simple carboxylic acids like acetic acid form relatively weak complexes with actinides, they can be part of more complex ligand systems designed for targeted separations. oecd-nea.org The goal is to develop processes that are more efficient, generate less waste, and enhance the safety and sustainability of the nuclear fuel cycle. whiterose.ac.uk
Immobilizing radioactive waste in a stable solid form is essential for its safe long-term disposal. Glass and ceramics are common materials for high-level waste immobilization. nih.gov Research into advanced waste forms aims to improve durability and radionuclide retention.
Phosphate-based materials, such as phosphate (B84403) cements and apatite minerals, are promising candidates for uranium immobilization. i2massociates.comnih.gov These materials can incorporate uranium into their structure, forming highly insoluble and stable phases. Studies have shown that phosphate amendments can effectively immobilize uranium in contaminated soils and sediments, even under oxidizing conditions where uranium is typically mobile. nih.gov The low solubility of uranium(VI) phosphate minerals, for example, can limit uranium concentrations in groundwater. i2massociates.com While these studies often focus on U(VI), the principles can be extended to the immobilization of U(IV) from precursors like uranium(IV) acetate.
Coordination polymers are another class of materials being explored for waste immobilization. These are extended structures where metal ions are linked by organic ligands. Uranyl acetate itself forms a coordination polymer structure. wikipedia.org The concept can be extended to design robust, three-dimensional frameworks using ligands that can effectively sequester uranium and other actinides. The use of uranium(IV) acetate complexes as precursors could allow for the synthesis of U(IV)-based coordination polymers with specific structural and stability properties tailored for long-term waste storage.
Catalytic Properties of Uranium(IV) Acetate Complexes
The unique electronic structure of uranium allows it to exist in multiple oxidation states, making its complexes, including those with acetate ligands, potential candidates for catalysis. nih.govacs.org Research in this area explores both homogeneous and heterogeneous catalytic applications.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Organometallic complexes of uranium, including U(IV) species, have been investigated as catalysts for various organic transformations. mdpi.com
Uranium(IV) complexes have shown catalytic activity in reactions such as the oligomerization of alkynes. acs.org For example, certain uranium(IV) catalysts can promote the formation of alkyne trimers and dimers. acs.org While specific studies focusing solely on the catalytic activity of this compound are not widely reported, the broader research into U(IV) catalysis provides a strong indication of its potential. The acetate ligands in such a complex could influence the catalyst's solubility, stability, and reactivity in different solvent systems. The general reactivity of uranium complexes, characterized by polarized and relatively weak uranium-ligand bonds, allows for high substrate turnover rates, a desirable feature in catalysis. nih.gov
Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation from the reaction mixture. Uranium oxides are known to have catalytic activity for various reactions, including the oxidation of volatile organic compounds (VOCs) and the selective reduction of nitrogen oxides (NOx). researchgate.net
The properties and performance of a uranium oxide catalyst are highly dependent on its method of preparation, including the precursor used. nih.govacs.org Acetate-containing precursors, such as uranium(IV) acetate or uranyl acetate, can be used to synthesize uranium oxide catalysts. americanelements.com The thermal decomposition of these acetate precursors can lead to the formation of finely dispersed uranium oxide nanoparticles with high surface area, which is beneficial for catalytic activity. The choice of precursor can influence the final morphology and crystalline phase of the uranium oxide, which in turn affects its catalytic performance. escholarship.org For example, studies have shown that the catalytic activity of supported uranium oxide catalysts for the oxidation of chlorobenzene (B131634) is comparable to conventional commercial catalysts. researchgate.net The use of acetate-derived precursors offers a potential route to tailor the properties of uranium oxide materials for specific catalytic applications.
Contributions to Coordination Polymer and Metal-Organic Framework (MOF) Chemistry
While there is no specific information on this compound, the study of uranium-based coordination polymers and MOFs is an active area of research. These materials are constructed from metal ions or clusters linked by organic ligands to form extended one-, two-, or three-dimensional networks.
Design Principles for Uranium-Based Coordination Polymers
The design of coordination polymers using actinides like uranium(IV) is guided by several key principles. The high coordination numbers and flexible coordination geometries of the U⁴⁺ ion make it a versatile building block. The choice of organic ligand is crucial in dictating the final structure and properties of the resulting framework. Carboxylate ligands, such as acetate, are frequently used due to their versatile binding modes (monodentate, bidentate, bridging), which can lead to the formation of diverse network topologies.
Researchers focus on controlling the reaction conditions—such as solvent, temperature, and pH—to direct the self-assembly process. The goal is to create stable, porous structures with desired functionalities. The incorporation of a secondary metal, such as magnesium, could theoretically serve to template the formation of a specific structure or to modify the electronic or magnetic properties of the resulting material.
Potential for Functional Materials with Unique Properties (e.g., quantum applications, heavy metal incorporation)
Uranium-based materials, in general, are of interest for a range of potential applications due to the unique electronic properties of the f-orbitals of uranium.
Quantum Applications: Uranium(IV) compounds can exhibit interesting magnetic properties, including single-molecule magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets and are of interest for high-density data storage and quantum computing. The specific arrangement of U⁴⁺ ions within a coordination polymer, influenced by ligands like acetate, could lead to materials with tailored magnetic characteristics.
Heavy Metal Incorporation: The porous nature of many coordination polymers and MOFs makes them promising candidates for the selective capture of other heavy metals. A hypothetical this compound framework could be designed with specific pore sizes and chemical environments to selectively bind and remove other hazardous ions from waste streams, contributing to environmental remediation efforts.
Below is a table of related compounds and their reported applications, which illustrates the type of research conducted in this field.
| Compound/Material Class | Reported Application(s) |
| Uranium(IV) Carboxylate MOFs | Gas storage, catalysis, magnetism |
| Heterometallic Uranium Compounds | Precursors for nuclear fuels, fundamental coordination chemistry studies |
| Uranyl Acetate Complexes | Staining agent in electron microscopy, analytical reagent for sodium detection |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways for Uranium(IV) Acetate (B1210297) Complexes
The synthesis of well-defined uranium(IV) acetate complexes is foundational to exploring their properties and potential applications. Traditional synthetic routes often involve multi-step processes that can be inefficient and yield mixed products. Future research is increasingly focused on developing more direct and controllable synthetic methodologies.
One emerging trend is the use of solution-processable molecular uranium(IV) compounds as precursors. For instance, the hydrolysis of uranium(IV) complexes like U(ditox)4 and U(CH2SiMe2NSiMe3)[N(SiMe3)2]2 has been shown to produce uranium dioxide nanoparticles at room temperature. rsc.org This approach could be adapted to synthesize uranium(IV) acetate complexes by carefully controlling the reaction conditions and introducing acetate sources.
Another promising avenue is the exploration of reductive pathways from the more common and stable uranium(VI) (uranyl) species. Photochemical reduction of uranyl ions in the presence of organic reagents has been successful in producing complex uranium(IV) sulfate (B86663) structures. nih.gov Applying similar photochemical or electrochemical reduction techniques in acetate-rich environments could provide a direct route to uranium(IV) acetate complexes.
Furthermore, the use of bulky supporting ligands to stabilize the uranium(IV) center and direct the coordination of acetate ligands is a key area of development. Recent work on uranium(III) and uranium(IV) thiolate complexes has demonstrated the utility of sterically demanding ligands in isolating specific coordination geometries. chemrxiv.org This strategy could be employed to synthesize and crystallize specific magnesium uranium(4+) hexaacetate structures, allowing for detailed characterization.
Table 1: Comparison of Synthetic Approaches for Uranium(IV) Complexes
| Synthetic Method | Precursor | Key Features | Potential for Acetate Complexes |
| Hydrolysis of Molecular Precursors | U(ditox)4, U(CH2SiMe2NSiMe3)[N(SiMe3)2]2 | Room temperature synthesis of nanoparticles. rsc.org | Adaptable for controlled synthesis of acetate-containing nanomaterials. |
| Reductive Pathways | Uranyl (U(VI)) ions | Photochemical or electrochemical reduction from stable precursors. nih.gov | Direct synthesis in acetate media, potentially leading to crystalline products. |
| Bulky Ligand Stabilization | UCl4, U(BH4)4 | Isolation of specific coordination geometries and oxidation states. chemrxiv.org | Enables synthesis of well-defined monomeric or oligomeric uranium(IV) acetate complexes. |
Advanced Spectroscopic Techniques for In Situ Characterization
Understanding the behavior of uranium(IV) acetate complexes in solution and under relevant environmental or process conditions requires sophisticated characterization techniques. Advanced spectroscopic methods that allow for in situ analysis are crucial for elucidating reaction mechanisms, speciation, and local coordination environments.
Synchrotron-based X-ray absorption spectroscopy (XAS) is a powerful tool for determining the oxidation state and local structure of uranium in complex matrices. nih.govacs.org Micro X-ray absorption spectroscopy (μ-XAS) further allows for spatially resolved speciation analysis in heterogeneous samples like soils and sediments. acs.orgnih.gov These techniques could be employed to track the formation and transformation of this compound in real-time.
Laser-induced fluorescence spectroscopy (LIFS) and time-resolved laser-induced fluorescence spectroscopy (TRLFS) are highly sensitive methods for probing the speciation of fluorescent uranium species. While U(IV) is not typically fluorescent, these techniques are invaluable for studying the precursor uranyl species and any potential re-oxidation products. nih.gov
Emission spectroscopy is also emerging as a valuable tool for characterizing uranium(IV) compounds. Recent studies have successfully used emission spectroscopy to study a family of uranium(IV) halide complexes, assigning electronic transitions with the aid of computational chemistry. rsc.org This technique could provide a unique spectral fingerprint for uranium(IV) acetate complexes.
Table 2: Advanced Spectroscopic Techniques for Uranium Characterization
| Technique | Information Obtained | Relevance to Uranium(IV) Acetates |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances. nih.govacs.org | Direct probing of the U(IV) center in solid and solution phases. |
| Micro X-ray Absorption Spectroscopy (μ-XAS) | Spatially resolved speciation. acs.orgnih.gov | Mapping the distribution of uranium species in heterogeneous systems. |
| Laser-Induced Fluorescence Spectroscopy (LIFS/TRLFS) | Speciation of fluorescent uranium species (e.g., U(VI)). nih.gov | Monitoring precursor consumption and potential re-oxidation. |
| Emission Spectroscopy | Electronic structure and transitions. rsc.org | Providing a characteristic spectral signature for complex identification. |
Integration of Multiscale Computational Approaches
Computational modeling has become an indispensable tool in modern chemistry, providing insights that can be difficult to obtain experimentally. For uranium complexes, multiscale computational approaches are being increasingly integrated with experimental work to predict structures, properties, and reactivity.
For more accurate prediction of electronic spectra and complex electronic structures, multiconfigurational methods like the complete active space self-consistent field (CASSCF) and density matrix renormalization group (DMRG) are employed. nih.gov These methods are crucial for correctly describing the multi-reference character of many uranium compounds and for interpreting spectroscopic data. rsc.orgnih.gov
At a larger scale, classical molecular dynamics (MD) simulations can be used to model the behavior of uranium(IV) acetate complexes in solution or at interfaces. barc.gov.in This can provide information on solvation structures, transport properties, and interactions with other species in the system. The integration of these different computational scales, from electronic structure to bulk behavior, is a key trend in the field. barc.gov.insciencedaily.com
Exploration of Uranium(IV) Acetate Systems in Extreme Environments
The behavior of uranium compounds under extreme conditions of temperature, pressure, and radiation is of critical importance for nuclear applications and geological disposal of nuclear waste. Future research will likely focus on understanding the stability and reactivity of uranium(IV) acetate complexes in such environments.
High-pressure studies can reveal changes in coordination and phase transitions, providing fundamental data for predicting the behavior of these materials in deep geological repositories. The influence of pressure on the solubility and complexation of uranium(IV) with acetate is a key area for investigation.
The effects of radiation on the stability of this compound are also of significant interest. Alpha decay from uranium isotopes can lead to radiolysis of the acetate ligands and the surrounding solvent, potentially altering the speciation and mobility of the uranium. Understanding these processes is crucial for long-term waste management.
Furthermore, the biogeochemistry of uranium in anoxic, acetate-amended sediments provides a natural analogue for extreme environments. nih.govresearchgate.net In these systems, microbial activity can influence the redox state of uranium, leading to the formation of monomeric U(IV) species. nih.gov Studying the interaction of uranium(IV) with acetate under these conditions can provide insights into its environmental fate and transport.
Tailoring Properties for Specific Advanced Material Applications
A significant driver for future research into uranium(IV) acetate complexes is the potential to tailor their properties for specific applications in advanced materials and catalysis. The unique electronic properties of uranium, including the involvement of f-orbitals in bonding, offer opportunities for novel reactivity. acs.org
Uranium complexes have shown promise as catalysts in a variety of organic transformations, including polymerization, hydrogenation, and hydrosilylation. acs.org By modifying the ligand environment around the uranium(IV) center, for example by using different substituted acetates or by incorporating other functional groups, it may be possible to design highly selective and efficient catalysts.
The development of uranium-based single-molecule magnets (SMMs) is another exciting area of research. The large magnetic anisotropy of the uranium(IV) ion makes it an attractive candidate for creating high-performance SMMs. The synthesis of well-defined uranium(IV) acetate clusters could lead to new materials with interesting magnetic properties.
Finally, the use of uranium(IV) complexes as precursors for the synthesis of uranium oxide and other uranium-containing materials is an area of growing interest. rsc.org The ability to control the decomposition of a molecular precursor like this compound could provide a route to producing thin films or nanoparticles with specific morphologies and properties for applications in electronics or energy. The development of uranium(III) and thorium(IV) alkyl complexes as starting materials for such syntheses highlights the ongoing efforts to expand the toolbox of actinide chemistry. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
